2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate
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Overview
Description
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is an organic compound with a unique structure that includes two cyclopentene rings connected by a carbonyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields . Another method involves the acetylation of 4-hydroxy-2-cyclopentenone to obtain the racemic 4-oxocyclopent-2-en-1-yl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of thionyl chloride and anhydrous ethanol in a controlled environment can facilitate the production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate has several scientific research applications:
Biology: The compound’s derivatives are used in the study of biological processes and the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate involves its interaction with various molecular targets and pathways. The compound’s carbonyl and acetate groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A related compound with a similar structure but without the acetate group.
4-Oxocyclopent-2-en-1-yl acetate: Another similar compound used as an intermediate in organic synthesis.
Uniqueness
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is unique due to its dual cyclopentene rings and the presence of both a carbonyl and an acetate group
Properties
CAS No. |
66857-06-5 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[2-(cyclopent-2-ene-1-carbonyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-12-8-4-7-11(12)13(15)10-5-2-3-6-10/h2,5,10H,3-4,6-8H2,1H3 |
InChI Key |
YGSTZLLYCFVSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(CCC1)C(=O)C2CCC=C2 |
Origin of Product |
United States |
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